molecular formula C14H7Cl2FN2 B1393331 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline CAS No. 885277-63-4

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline

Cat. No. B1393331
CAS RN: 885277-63-4
M. Wt: 293.1 g/mol
InChI Key: XMVHQCLAMHKMRE-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline, also known as 4C2FQ, is an organic compound belonging to the quinazoline family. It is a heterocyclic aromatic compound, containing both a nitrogen and a chlorine atom in its structure. It has a wide range of applications in scientific research, and has been studied for its potential in drug development and other biomedical applications.

Scientific Research Applications

Anticancer Activity

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline: has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, analogues designed based on the pharmacophoric features of tubulin inhibitors have shown significant activity against certain cancer cells . This suggests that the compound could be a starting point for developing new anticancer medications.

Tubulin Inhibition

The compound’s analogues have been evaluated for their ability to bind to the active site of tubulin. Molecular docking studies suggest efficient binding, particularly for derivatives with a 4-chloro-2-phenol moiety, which could disrupt the function of tubulin and potentially inhibit cancer cell growth .

Synthesis of Pharmaceutical Derivatives

Given its structural features, 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline can serve as a core structure for synthesizing various pharmaceutical derivatives. These derivatives can then be screened for a range of pharmacological activities, potentially leading to the development of new drugs .

Biological Evaluation

The compound and its derivatives can be subjected to a comprehensive biological evaluation against a panel of different biological targets. This can help in understanding the spectrum of biological activities and identifying potential therapeutic applications .

Experimental and Theoretical Studies

The compound is also valuable for experimental and theoretical studies to understand the interaction between small molecules and biological targets. Such studies can provide insights into the design of more effective and selective drugs .

Antiviral Activity

While not directly linked to 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline , research on similar structures, such as indole derivatives, has revealed significant antiviral activities. This suggests that exploring the antiviral potential of 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline derivatives could be a fruitful area of research .

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial properties. Therefore, it’s plausible that 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline could be modified to enhance its antimicrobial efficacy, potentially leading to new treatments for bacterial infections .

properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(17)7-11(12)13(16)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVHQCLAMHKMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674261
Record name 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline

CAS RN

885277-63-4
Record name 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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